molecular formula C12H13NO2S3 B2729153 N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide CAS No. 1203179-19-4

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide

Cat. No.: B2729153
CAS No.: 1203179-19-4
M. Wt: 299.42
InChI Key: WPUHSIORPNJEFZ-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is a compound that features a cyclopropyl group attached to a thiophene ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable alkene using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Thiophene Ring: The cyclopropyl intermediate is then reacted with thiophene-2-carbaldehyde under conditions that promote the formation of a carbon-carbon bond, often using a Grignard reagent or organolithium compound.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the sulfonamide group further enhances its potential as a drug candidate due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Thiophene-based compounds are integral to the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylmethylthiophene: Does not contain the sulfonamide group, reducing its potential for hydrogen bonding interactions.

    N-((1-(thiophen-2-yl)ethyl)methyl)thiophene-2-sulfonamide: Similar structure but with an ethyl group instead of a cyclopropyl group, affecting its reactivity and steric properties.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide is unique due to the combination of the cyclopropyl group and the sulfonamide functionality. This combination provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUHSIORPNJEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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